molecular formula C28H45NO2 B12287046 3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane

3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane

Cat. No.: B12287046
M. Wt: 427.7 g/mol
InChI Key: LDXYVRWWSSRIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,6’,10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2’-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane is a complex organic compound known for its unique spiro structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. It is often studied for its potential therapeutic properties and its role in biochemical pathways.

Preparation Methods

The synthesis of 3’,6’,10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2’-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol involves multiple steps, including cyclization and spiro formationReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3’,6’,10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2’-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol has been extensively studied for its applications in scientific research. In chemistry, it is used as a model compound to study spiro structures and their reactivity. In biology, it has been investigated for its potential to modulate biochemical pathways, particularly those involved in cell signaling and differentiation. In medicine, this compound is explored for its potential therapeutic effects, including anti-cancer properties by inhibiting the Hedgehog (Hh) signaling pathway .

Mechanism of Action

The mechanism of action of this compound involves the inhibition of the Hedgehog (Hh) signaling pathway. It acts by directly inhibiting Smoothened (Smo), an accessory protein to the putative Hh receptor. This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased cell differentiation. This mechanism is particularly relevant in the context of cancer, where aberrant Hh signaling is often observed .

Comparison with Similar Compounds

Similar compounds to 3’,6’,10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2’-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol include other spiro compounds with similar structural motifs. Examples include cyclopamine and its derivatives, which also target the Hh signaling pathway. The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C28H45NO2

Molecular Weight

427.7 g/mol

IUPAC Name

3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane

InChI

InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4

InChI Key

LDXYVRWWSSRIFU-UHFFFAOYSA-N

Canonical SMILES

C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1

Origin of Product

United States

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